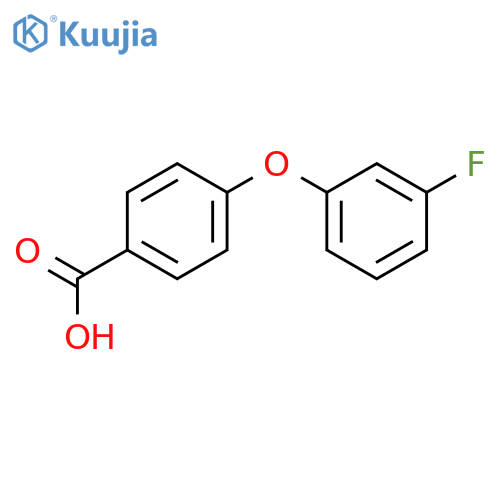

Cas no 1021000-12-3 (4-(3-Fluorophenoxy)-benzoic Acid)

4-(3-Fluorophenoxy)-benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-fluorophenoxy)benzoic acid

- 4-(3-Fluorophenoxy)-benzoic acid

- 4-(3-Fluorophenoxy)-benzoic Acid

-

- インチ: 1S/C13H9FO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16)

- InChIKey: ZWHZLANMZIXBQC-UHFFFAOYSA-N

- SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])OC1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H]

計算された属性

- 精确分子量: 232.053572g/mol

- 同位素质量: 232.053572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- 分子量: 232.21g/mol

- トポロジー分子極性表面積: 46.5

4-(3-Fluorophenoxy)-benzoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62274-2.5g |

4-(3-fluorophenoxy)benzoic acid |

1021000-12-3 | 95.0% | 2.5g |

$519.0 | 2025-02-20 | |

| Advanced ChemBlocks | P42989-1g |

4-(3-Fluorophenoxy)-benzoic acid |

1021000-12-3 | 95% | 1g |

$270 | 2024-05-20 | |

| A2B Chem LLC | AE52086-1g |

4-(3-Fluorophenoxy)benzoic acid |

1021000-12-3 | 95% | 1g |

$346.00 | 2024-04-20 | |

| 1PlusChem | 1P009PG6-5g |

4-(3-fluorophenoxy)benzoic acid |

1021000-12-3 | 97% | 5g |

$551.00 | 2023-12-27 | |

| Aaron | AR009POI-500mg |

4-(3-Fluorophenoxy)benzoic acid |

1021000-12-3 | 97% | 500mg |

$145.00 | 2025-01-23 | |

| 1PlusChem | 1P009PG6-500mg |

4-(3-fluorophenoxy)benzoic acid |

1021000-12-3 | 97% | 500mg |

$135.00 | 2023-12-27 | |

| A2B Chem LLC | AE52086-500mg |

4-(3-Fluorophenoxy)benzoic acid |

1021000-12-3 | 95% | 500mg |

$278.00 | 2024-04-20 | |

| A2B Chem LLC | AE52086-5g |

4-(3-Fluorophenoxy)benzoic acid |

1021000-12-3 | 95% | 5g |

$972.00 | 2024-04-20 | |

| 1PlusChem | 1P009PG6-1g |

4-(3-fluorophenoxy)benzoic acid |

1021000-12-3 | 97% | 1g |

$192.00 | 2023-12-27 | |

| A2B Chem LLC | AE52086-10g |

4-(3-Fluorophenoxy)benzoic acid |

1021000-12-3 | 95% | 10g |

$1757.00 | 2024-04-20 |

4-(3-Fluorophenoxy)-benzoic Acid 関連文献

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

4-(3-Fluorophenoxy)-benzoic Acidに関する追加情報

Introduction to 4-(3-Fluorophenoxy)-benzoic Acid (CAS No. 1021000-12-3)

4-(3-Fluorophenoxy)-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1021000-12-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a unique structural motif comprising a fluorophenyl group linked to a benzoic acid backbone through an oxygenated ether bond. The presence of the fluorine atom at the para position of the phenyl ring introduces a level of electronic and steric modulation that makes this compound particularly intriguing for medicinal chemists and synthetic organic chemists alike.

The molecular structure of 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) can be described as a fusion of two pharmacophoric regions: the benzoic acid moiety, known for its anti-inflammatory, analgesic, and antimicrobial properties, and the 3-fluorophenoxy group, which enhances metabolic stability and binding affinity to biological targets. This dual functionality has positioned the compound as a versatile scaffold in drug discovery initiatives, particularly in the development of novel therapeutic agents targeting neurological disorders, metabolic diseases, and infectious diseases.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward fluorinated aromatic compounds due to their improved pharmacokinetic profiles and enhanced biological activity. The fluorine atom at the 3-position of the phenyl ring in 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) plays a crucial role in modulating the compound's lipophilicity, solubility, and binding interactions with enzymes and receptors. This modulation is critical for optimizing drug efficacy while minimizing side effects, making fluorinated derivatives like this one highly valuable in rational drug design.

One of the most compelling aspects of 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) is its potential as an intermediate in the synthesis of more complex pharmacological entities. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes such as cyclooxygenases (COX), which are implicated in pain and inflammation pathways. Additionally, its scaffold has been explored in the design of kinase inhibitors, particularly those aimed at treating cancers and inflammatory diseases. The versatility of this compound underscores its importance as a building block in modern medicinal chemistry.

The synthesis of 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) typically involves multi-step organic transformations that highlight advanced synthetic methodologies. Key steps often include halogenation of a fluorobenzene derivative followed by nucleophilic substitution with benzoate esters or salts, culminating in hydrolysis to yield the free carboxylic acid. The introduction of fluorine into the aromatic ring can be achieved through various strategies, such as direct fluorination or metal-catalyzed cross-coupling reactions, depending on the synthetic route employed.

Recent advancements in computational chemistry have further enhanced the utility of 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) by enabling high-throughput virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. The integration of machine learning algorithms has also accelerated the process by identifying novel analogs with enhanced potency and selectivity.

In clinical research, derivatives of 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) have shown promise in preclinical models for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The fluorine atom's ability to enhance blood-brain barrier penetration has been particularly beneficial in these applications. Additionally, studies have explored its potential in modulating immune responses, suggesting its utility in developing treatments for autoimmune diseases like rheumatoid arthritis.

The environmental impact and sustainability considerations are also important when evaluating compounds like 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3). Modern synthetic strategies emphasize green chemistry principles by minimizing waste generation and employing catalytic methods that reduce energy consumption. Efforts to develop biodegradable fluorinated compounds are ongoing, reflecting a broader commitment to sustainable pharmaceutical practices.

Looking ahead, the future prospects for 4-(3-Fluorophenoxy)-benzoic acid (CAS No. 1021000-12-3) appear promising as new methodologies emerge that enhance its synthesis and application potential. Innovations in flow chemistry could streamline its production, while advances in bioconjugation techniques may expand its utility in targeted drug delivery systems. As our understanding of molecular interactions deepens, this compound is poised to remain at the forefront of pharmaceutical innovation.

1021000-12-3 (4-(3-Fluorophenoxy)-benzoic Acid) Related Products

- 50-85-1(4-Methylsalicylic acid)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 86-81-7(3,4,5-Trimethoxybenzaldehyde)

- 69-72-7(Salicylic acid)

- 89-56-5(5-Methylsalicylic acid)

- 50-78-2(Aspirin)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 67-36-7(4-Phenoxybenzaldehyde)

- 89-86-1(2,4-Dihydroxybenzoic acid)